Vaccenic acid is derived from the ruminal biohydrogenation of linoleic acid and is predominantly found in animal fats. The sodium salt form is produced through the neutralization of vaccenic acid with sodium hydroxide or sodium carbonate. This compound can be classified under the broader category of fatty acid salts, which are often utilized in food and pharmaceutical applications due to their emulsifying and stabilizing properties.
The synthesis of vaccenic acid sodium salt typically involves the following steps:
Vaccenic acid sodium salt has a molecular formula of . Its structure consists of a long hydrocarbon chain with a single trans double bond located at the 11th carbon position:
Vaccenic acid sodium salt participates in various chemical reactions typical of fatty acids and their salts:
The mechanism by which vaccenic acid sodium salt exerts its effects primarily relates to its role in lipid metabolism:
Vaccenic acid sodium salt exhibits several notable physical and chemical properties:
Vaccenic acid sodium salt finds various applications across scientific fields:
Vaccenic acid (trans-11 C18:1; VA) is a key intermediate in ruminal biohydrogenation, the microbial process that saturates dietary unsaturated fatty acids in ruminant digestive systems. When ruminants consume plant lipids containing linoleic acid (C18:2 cis-9, cis-12) and α-linolenic acid (C18:3 cis-9, cis-12, cis-15), rumen bacteria sequentially hydrogenate these polyunsaturated fatty acids. VA emerges as the predominant trans monoenic intermediate during this process, particularly in forage-fed animals [2] [3]. Group A bacteria (e.g., Butyrivibrio fibrisolvens) convert linoleic acid to VA through conjugated linoleic acid (CLA) intermediates. Subsequently, Group B bacteria (notably Butyrivibrio proteoclasticus, reclassified from Clostridium proteoclasticum) further hydrogenate VA to stearic acid (C18:0) [3] [6].
The ruminal environment critically regulates VA accumulation. Diets rich in polyunsaturated fats or specific feed additives (e.g., plant secondary metabolites) inhibit Group B bacteria, causing VA accumulation. This biochemical shift has nutritional significance because VA serves as the direct precursor for cis-9, trans-11 CLA (rumenic acid) synthesis in mammalian tissues. In dairy cattle, VA concentrations in milk fat are typically 2–2.5 times higher than CLA concentrations, reflecting both ruminal output and endogenous conversion potential [2].
Table 1: Key Intermediates in Ruminant Biohydrogenation Pathways
Substrate | Primary Biohydrogenation Intermediates | Dominant End Product | Responsible Microbial Group |
---|---|---|---|
Linoleic acid | cis-9, trans-11 CLA → trans-11 Vaccenic acid | Stearic acid | Group A → Group B |
α-Linolenic acid | cis-9, trans-11, cis-15 C18:3 → trans-11, cis-15 C18:2 | Stearic acid | Group A → Group B |
Oleic acid | Multiple trans C18:1 isomers | Stearic acid | Group B |
The enzyme Δ⁹-desaturase (stearoyl-CoA desaturase; SCD) catalyzes the endogenous synthesis of cis-9, trans-11 CLA from VA in mammalian tissues. This conversion occurs via the insertion of a cis double bond between carbons 9 and 10 of VA, generating the conjugated diene structure characteristic of CLA [2] [4]. The mammary gland of lactating ruminants exhibits particularly high Δ⁹-desaturase activity, with approximately 70% of milk rumenic acid originating from VA conversion rather than direct ruminal output [2].
Human studies demonstrate significant VA bioconversion. A controlled intervention trial showed that daily VA supplementation (1.5–4.5 g) increased serum VA levels by 94–620% and elevated cis-9, trans-11 CLA proportionally. The average conversion efficiency was 19%, with notable interindividual variability attributed to genetic polymorphisms in the SCD gene [4]. Mechanistically, Δ⁹-desaturase exhibits specificity for trans-11 bond positioning: Industrially produced trans fatty acids like elaidic acid (trans-9 C18:1) or trans-10 C18:1 are not substrates, underscoring the unique metabolic role of VA [2].
Beyond CLA synthesis, VA undergoes elongation to trans-9 palmitoleic acid via peroxisomal β-oxidation, constituting ≈20% of its metabolism in humans. This metabolite associates with improved insulin sensitivity and reduced adiposity in observational studies [2] [9].
Table 2: Vaccenic Acid Conversion to CLA in Mammalian Systems
Species/Tissue | Δ⁹-Desaturase Subcellular Localization | Conversion Efficiency | Key Regulatory Factors |
---|---|---|---|
Bovine mammary gland | Endoplasmic reticulum | ~70% of milk CLA output | Lactation stage, SCD gene expression |
Human hepatocytes | Endoplasmic reticulum | 19% (average) | SCD polymorphism, dietary PUFA intake |
Murine adipose tissue | Endoplasmic reticulum | Higher than hepatic activity | PPARγ activation, insulin levels |
Metabolic handling of VA diverges significantly across taxonomic kingdoms, governed by enzyme specificity, cellular compartmentalization, and ecological adaptation:
Table 3: Enzymatic Parameters of Vaccenic Acid-Metabolizing Systems
Enzyme | Organism | Substrate Specificity | Catalytic Efficiency (Kcat/Km) | Optimal pH/Temp |
---|---|---|---|---|
Δ⁹-Desaturase | Bovine mammary | trans-11 C18:1 > C16:0 > C18:0 | 0.45 min⁻¹·μM⁻¹ | pH 7.4, 37°C |
Stearoyl-ACP desaturase | Carya cathayensis | C18:0-ACP > C16:0-ACP | 1.8 nmol·min⁻¹·mg⁻¹ | pH 7.0, 30°C |
Positional isomerase | Diospyros kaki | cis-vaccenic acid ↔ oleic acid | Not quantified | Not determined |
Enoyl-CoA reductase | Butyrivibrio proteoclasticus | trans-11 C18:1-CoA | 0.32 min⁻¹·nM⁻¹ | pH 6.5, 39°C |
These comparative analyses reveal evolutionary adaptations: Mammalian systems prioritize VA desaturation to CLA, plants utilize isomerization for membrane fluidity adjustment, and microbes employ hydrogenation or cyclopropanation for energy conservation or membrane stability. The strict substrate specificity of Δ⁹-desaturase for trans-11 configuration remains a conserved feature across animals, underscoring VA's unique metabolic position [2] [4] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8